molecular formula C11H13NO2 B1640045 2,3,4,5-Tetrahydro-1H-3-benzazepine-4-carboxylic acid

2,3,4,5-Tetrahydro-1H-3-benzazepine-4-carboxylic acid

Cat. No.: B1640045
M. Wt: 191.23 g/mol
InChI Key: BQWWLQSXATWTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused to a benzene ring, with a carboxylic acid functional group attached.

Preparation Methods

The synthesis of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro can be achieved through several synthetic routes. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complex . Another approach includes the conversion of ketoximes to benzazepines using propylphosphonic anhydride as a catalyst . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro undergoes various chemical reactions, including:

Scientific Research Applications

1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: This compound has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine-4-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)10-7-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14)

InChI Key

BQWWLQSXATWTSW-UHFFFAOYSA-N

SMILES

C1CNC(CC2=CC=CC=C21)C(=O)O

Canonical SMILES

C1CNC(CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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